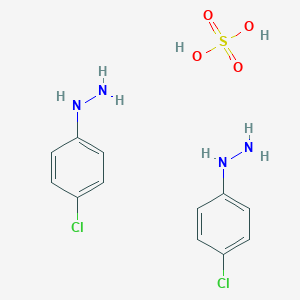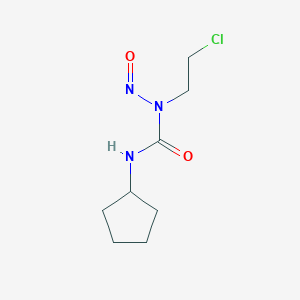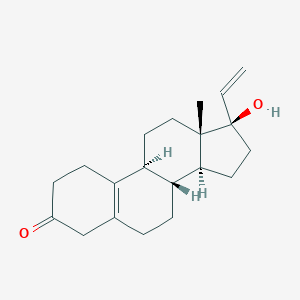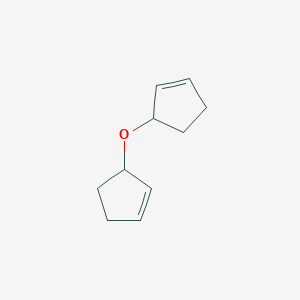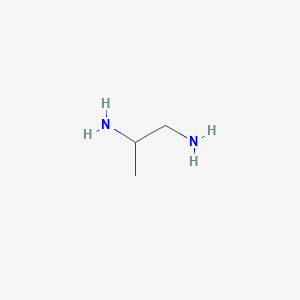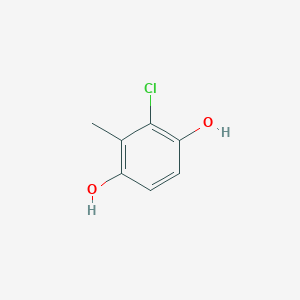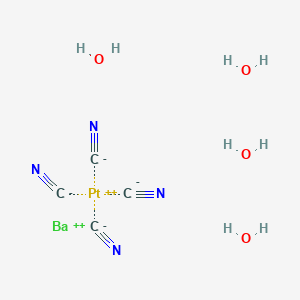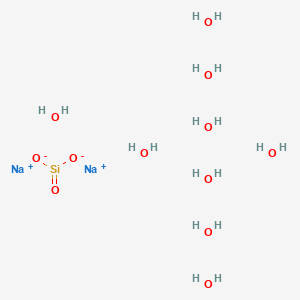
2-Phenyl-2-(2-pyridyl)thioacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-(2-pyridyl)thioacetamide, also known as PTAC, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. PTAC has been found to possess unique properties that make it a valuable tool for researchers in the fields of chemistry, pharmacology, and biochemistry.
Scientific Research Applications
2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have a wide range of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, and as a reagent in the preparation of thioesters. 2-Phenyl-2-(2-pyridyl)thioacetamide has also been used as a model compound in the study of thioamide chemistry. In addition, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism Of Action
The mechanism of action of 2-Phenyl-2-(2-pyridyl)thioacetamide is not fully understood, but it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes have been found to have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to induce apoptosis in cancer cells. 2-Phenyl-2-(2-pyridyl)thioacetamide has also been found to have anti-inflammatory properties, and to inhibit the activity of certain enzymes involved in inflammation. Additionally, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have neuroprotective effects, and to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
2-Phenyl-2-(2-pyridyl)thioacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied, with a large body of research available on its properties and potential applications. However, there are also limitations to its use. 2-Phenyl-2-(2-pyridyl)thioacetamide can be difficult to work with due to its low solubility in water, and it may have limited bioavailability in vivo.
Future Directions
There are several future directions for research on 2-Phenyl-2-(2-pyridyl)thioacetamide. One area of interest is the development of new metal complexes using 2-Phenyl-2-(2-pyridyl)thioacetamide as a ligand, with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyl-2-(2-pyridyl)thioacetamide, and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to develop new methods for improving the solubility and bioavailability of 2-Phenyl-2-(2-pyridyl)thioacetamide, to make it a more effective therapeutic agent.
Conclusion
2-Phenyl-2-(2-pyridyl)thioacetamide is a valuable compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for researchers in the fields of chemistry, pharmacology, and biochemistry. Further research is needed to fully understand its mechanism of action, and to develop new methods for improving its solubility and bioavailability. With continued research, 2-Phenyl-2-(2-pyridyl)thioacetamide has the potential to be a valuable therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
2-Phenyl-2-(2-pyridyl)thioacetamide can be synthesized using a variety of methods, including the reaction of 2-mercaptopyridine with phenylacetyl chloride, and the reaction of 2-pyridylthioacetic acid with phenylmagnesium bromide. The synthesis of 2-Phenyl-2-(2-pyridyl)thioacetamide has been extensively studied, and researchers have developed efficient and reliable methods for its production.
properties
CAS RN |
10400-14-3 |
|---|---|
Product Name |
2-Phenyl-2-(2-pyridyl)thioacetamide |
Molecular Formula |
C13H12N2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-phenyl-2-pyridin-2-ylethanethioamide |
InChI |
InChI=1S/C13H12N2S/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16) |
InChI Key |
FOQYDURHXZVLFT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=N)S |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
Related CAS |
62903-79-1 (mono-hydrochloride) |
synonyms |
antigastrin antigastrin monohydrochloride SC 15396 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



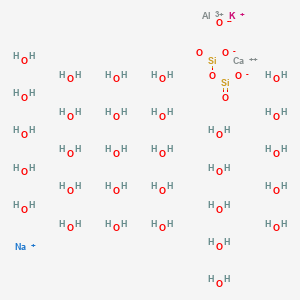
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
